O-(Trimethylsilyl)ethanethioate, also known as O-ethyl(trimethylsilyl)ethanethioate, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is classified under organosilicon compounds and thioesters, which are derivatives of thioacetic acid. The chemical formula for O-(trimethylsilyl)ethanethioate is , and it has significant applications in organic synthesis and material science.
O-(Trimethylsilyl)ethanethioate can be sourced from various chemical suppliers and is often utilized in synthetic organic chemistry. Its classification falls within the categories of:
The synthesis of O-(trimethylsilyl)ethanethioate typically involves the reaction of ethanethioate with a trimethylsilylating agent. A common method includes:
The molecular structure of O-(trimethylsilyl)ethanethioate features a central ethanethioate group bonded to a trimethylsilyl group.
InChI=1S/C5H12OSi/c1-4(6)5(7)8-3/h4H,1-3H3CC(=O)SCC[Si](C)(C)CO-(trimethylsilyl)ethanethioate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for O-(trimethylsilyl)ethanethioate involves its behavior as both a nucleophile and electrophile in various reactions. The trimethylsilyl group enhances its nucleophilicity due to steric hindrance and electronic effects, allowing it to participate effectively in reactions with biological molecules such as enzymes.
The compound's properties make it useful for various chemical transformations in organic synthesis.
O-(trimethylsilyl)ethanethioate finds extensive use in scientific applications such as:
This compound exemplifies the utility of organosilicon compounds in advancing synthetic methodologies and material technologies.
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0